(1-Benzylpiperidin-3-yl)methanamine
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, involves strategies aiming at biased agonism of serotonin receptors, highlighting the chemical versatility and the potential for creating compounds with specific biological activities. These compounds show promising pharmacokinetic profiles and robust antidepressant-like activity in preliminary in vivo studies (Sniecikowska et al., 2019). Additionally, the asymmetric synthesis of 2-(1-aminoalkyl) piperidines showcases the chemical adaptability of related structures, leading to diverse bioactive molecules through modifications at the molecular level (Froelich et al., 1996).
Molecular Structure Analysis
The molecular structure of related compounds reveals intricate relationships between structural modifications and biological activity. For instance, the crystal structure analysis of (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone and its derivatives provides insight into the stereochemical requirements for biological efficacy, underscoring the importance of molecular architecture in drug design (Revathi et al., 2015).
Scientific Research Applications
Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have shown high affinity for serotonin 5-HT1A receptors and promising antidepressant-like activity. This suggests potential applications in the development of antidepressant drugs (Sniecikowska et al., 2019).
Certain synthesized derivatives, such as 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine, have shown variable antibacterial and antifungal activity, indicating potential pharmaceutical applications (Visagaperumal et al., 2010).
The tetrahydro-4 H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine scaffold has been found to effectively stabilize parallel turn conformations in short peptide sequences, which could be significant in peptide-based drug design (Bucci et al., 2018).
Derivatives like 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine have been synthesized with high yield, showing potential for various chemical applications (Shimoga et al., 2018).
Novel oxadiazole derivatives, for example, N-[(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine, have been synthesized and characterized, indicating potential in antimicrobial and pharmaceutical applications (Vishwanathan & Gurupadayya, 2014).
2-alkanamino benzimidazole derivatives, including 1H-benzo[d]imidazol-2-yl)methanamine, have demonstrated marked antimicrobial activity, particularly in the context of bacterial and yeast infections (Ajani et al., 2016).
Safety And Hazards
properties
IUPAC Name |
(1-benzylpiperidin-3-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c14-9-13-7-4-8-15(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNIUBOJBWXZCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390093 | |
Record name | (1-benzylpiperidin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzylpiperidin-3-yl)methanamine | |
CAS RN |
124257-62-1 | |
Record name | (1-benzylpiperidin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-benzylpiperidin-3-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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